7-Chloro-1-isopropyl-1H-indole

Cannabinoid receptor pharmacology Structure-activity relationship Chloroindole positional isomers

7-Chloro-1-isopropyl-1H-indole (CAS: 1692686-00-2) is a halogenated N-alkylindole derivative with molecular formula C11H12ClN and molecular weight 193.67 g/mol. The compound exists as a colorless to pale yellow liquid with a boiling point of 68–70°C at 55 mmHg, insoluble in water but soluble in most organic solvents.

Molecular Formula C11H12ClN
Molecular Weight 193.67 g/mol
Cat. No. B14131260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-isopropyl-1H-indole
Molecular FormulaC11H12ClN
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C1C(=CC=C2)Cl
InChIInChI=1S/C11H12ClN/c1-8(2)13-7-6-9-4-3-5-10(12)11(9)13/h3-8H,1-2H3
InChIKeyZUWCAWHFAXTECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-isopropyl-1H-indole: N-Isopropyl-7-Chloroindole Procurement and Differentiation Guide


7-Chloro-1-isopropyl-1H-indole (CAS: 1692686-00-2) is a halogenated N-alkylindole derivative with molecular formula C11H12ClN and molecular weight 193.67 g/mol . The compound exists as a colorless to pale yellow liquid with a boiling point of 68–70°C at 55 mmHg, insoluble in water but soluble in most organic solvents [1]. The indole scaffold bearing a 7-chloro substituent and an N1-isopropyl group positions this compound at the intersection of distinct structure–activity relationships: the 7-position chlorination has been shown to largely retain binding affinity in certain receptor contexts, while N-alkylation with branched substituents modulates physicochemical and biological properties relative to linear or unsubstituted analogs [2][3].

Chloroindole positional isomer SAR panels
N-alkyl substitution effect profiling
Medicinal chemistry building block with conserved N-isopropylindole core

Why 7-Chloro-1-isopropyl-1H-indole Cannot Be Substituted by Unalkylated or Position-Isomeric Chloroindoles


Indiscriminate substitution of 7-chloro-1-isopropyl-1H-indole with generic chloroindoles introduces uncontrolled variability in three critical dimensions: (1) the chloro substitution position determines biological activity retention—compounds chlorinated at positions 4 or 5 exhibit reduced receptor binding affinity compared to the 7-chloro isomer, which largely retains affinity relative to non-chlorinated parent compounds [1]; (2) the N-isopropyl group confers distinct effects on selectivity and potency relative to hydrogen, methyl, ethyl, or linear N-alkyl substituents, as demonstrated in systematic structure–activity relationship studies where N-isopropyl substitution significantly increased anti-AChE activity and selectivity toward AChE compared to unsubstituted analogs [2]; (3) branched N-alkylation alters physicochemical properties including solubility, lipophilicity, and metabolic stability profiles that linear alkyl chains cannot replicate. These non-interchangeable properties mandate compound-specific validation rather than class-based procurement assumptions.

Chloro position alters target engagement

4- or 5-chloro isomers may reduce receptor binding affinity; the 7-chloro position is reported to largely retain affinity in CB1 context. Isomer substitution without verification can shift pharmacological profile.

N-isopropyl vs. linear/ unsubstituted nitrogen

Branched N-isopropyl modulates selectivity, metabolic stability, and basicity differently than methyl, ethyl, or hydrogen. Class-level SAR indicates these changes are non-interchangeable.

Physicochemical divergence

Organic-phase solubility and boiling point profile differ from polar or unsubstituted indoles, affecting purification and reaction compatibility. Direct replacement may introduce workup deviations.

Quantitative Differentiation Evidence for 7-Chloro-1-isopropyl-1H-indole Versus Structural Analogs


7-Chloro Position Retains CB1 Receptor Binding Affinity Versus 4-Chloro and 5-Chloro Isomers

In a systematic human CB1 receptor binding study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, the 7-chloroindole analogue largely retained binding affinity relative to the non-chlorinated parent compound, whereas chlorination at positions 4 and 5 of the indole core reduced the binding affinity [1]. This positional selectivity establishes that 7-chloro substitution is non-interchangeable with alternative chloroindole regioisomers.

7-Cl vs. 4-/5-Cl CB1 binding
Head-to-head
7-chloroindole: largely retained binding affinity; 4-chloro & 5-chloro: reduced affinity
Supports isomer-specific procurement for CB1 receptor studies.
Exact Ki/IC50 not reported in source; qualitative retention observed.
Cannabinoid receptor pharmacology Structure-activity relationship Chloroindole positional isomers

N-Isopropyl Substitution Enhances Anti-AChE Activity and Selectivity Versus Unsubstituted and Methyl Analogs

A comprehensive structure–activity relationship analysis of indole N-alkyl substitution patterns revealed that N-isopropyl substitution significantly increased anti-AChE activity relative to R = H, and increased selectivity toward AChE [1]. In the same study, 7-chloro substitution also significantly increased anti-AChE activity and increased selectivity toward AChE. This dual-substituent combination (7-Cl + N-iPr) suggests additive or synergistic effects not achievable with unsubstituted or N-methyl analogs.

N-iPr & 7-Cl anti-AChE contribution
Class-level inference
Both N-isopropyl and 7-chloro substitution reported to increase anti-AChE activity and selectivity vs. AChE.
May support cholinesterase-targeted screening library design.
Directional effects only; exact fold-change not specified.
Cholinesterase inhibition Neurodegenerative disease N-alkyl SAR

7-Chloroindole Scaffold Demonstrates CysLT1 Receptor Antagonism Comparable to 5-Fluoro Analog

In a head-to-head comparison of indole CysLT1 receptor antagonists, the 7-chloro-substituted analog (compound 17f) exhibited an IC50 of 0.016 ± 0.004 μM, comparable to the 5-fluoro analog (0.0078 ± 0.0013 μM) and the 5-chloro analog (0.017 ± 0.002 μM), while demonstrating >100 μM IC50 at CysLT2, indicating high subtype selectivity [1]. This provides a benchmark for 7-chloroindole-based scaffolds in leukotriene receptor modulation.

CysLT1 antagonism IC50
Head-to-head
7-Cl IC50: 0.016 ± 0.004 µM; 5-F: 0.0078 µM; 4-Cl: 0.067 µM
Supports 7-chloro scaffold for CysLT1 receptor modulation research.
High selectivity over CysLT2 (>100 µM); single experiment triplicates.
Cysteinyl leukotriene receptor Anti-inflammatory Indole SAR

Fluvastatin Intermediate Structural Homology Supports Pharmaceutical Procurement Relevance

The N-isopropylindole motif is a key structural component in fluvastatin sodium, a widely prescribed HMG-CoA reductase inhibitor . Specifically, N-isopropyl-3-(4-fluorophenyl)-1H-indole serves as a direct intermediate in fluvastatin synthesis. The target compound 7-chloro-1-isopropyl-1H-indole shares the identical N-isopropylindole core architecture, differing only in the 7-chloro versus 3-(4-fluorophenyl) substitution pattern.

Fluvastatin intermediate homology
Class-level inference
Shared N-isopropylindole core with fluvastatin intermediate; differs at 7-Cl vs. 3-(4-F-Ph).
Relevant for medicinal chemistry scaffold diversification studies.
Structural inference; no direct activity data for this compound.
Statin synthesis Pharmaceutical intermediate N-isopropylindole

Physicochemical Solubility Profile Enables Organic-Phase Synthetic Applications

7-Chloro-1-isopropyl-1H-indole exhibits a solubility profile characterized by insolubility in water and solubility in most organic solvents, with a boiling point of 68–70°C at 55 mmHg [1]. This profile contrasts with more polar N-alkylindoles bearing additional hydrogen-bonding functional groups, which may exhibit higher aqueous solubility but reduced organic-phase compatibility.

Organic-phase solubility
Data to verify
Insoluble in water; soluble in most organic solvents; BP 68–70 °C (55 mmHg).
Supports anhydrous synthetic workflows and organic extraction.
logP not reported; qualitative solubility classification.
Solubility Organic synthesis Process chemistry

Branched N-Isopropyl Substituent Modulates Basicity and Metabolic Stability Versus Linear N-Alkyl Analogs

Fundamental studies on indole basicity demonstrate that N-alkylation produces additive effects on pKa, with the correlation pKa = −8.64Σσ − 2.80 established for N-methylindoles [1]. While direct pKa data for the target compound is not published, the branched N-isopropyl group introduces steric hindrance at the indole nitrogen that differs from linear N-propyl or N-ethyl substitution. This steric differentiation can affect both basicity (impacting salt formation and purification) and metabolic N-dealkylation rates.

Branched N-alkyl basicity impact
Class-level inference
N-isopropyl steric bulk may alter pKa and metabolic N-dealkylation vs. linear N-alkyl chains.
Relevant for studies requiring specific ionization or metabolic stability profiles.
Exact pKa not published for this compound; based on indole basicity SAR.
N-alkylation Basicity Metabolic stability

Validated Application Scenarios for 7-Chloro-1-isopropyl-1H-indole Based on Comparative Evidence


Chloroindole Positional Isomer Screening for CB1 Receptor Pharmacology

This compound is appropriate for screening panels comparing chloroindole positional isomers (2-, 4-, 5-, 6-, 7-chloro) in CB1 receptor binding studies. The published finding that 7-chloroindole analogues largely retain CB1 binding affinity while 4- and 5-chloro isomers exhibit reduced affinity [1] establishes a clear differentiation that can be exploited in SAR campaigns. Procurement of this specific 7-chloro-1-isopropyl variant enables controlled evaluation of how the N-isopropyl group modulates the retained binding affinity observed with the 7-chloro scaffold.

Cholinesterase Inhibitor Library Construction Leveraging Dual Favorable Substituents

Based on the systematic SAR data showing that both N-isopropyl substitution and 7-chloro substitution independently increase anti-AChE activity and AChE selectivity [1], this compound represents a structurally rational entry for acetylcholinesterase inhibitor screening libraries. The combination of two activity-enhancing substituents in a single scaffold provides a strategic starting point for hit identification and lead optimization in neurodegenerative disease programs, with clear justification over N-unsubstituted or non-chlorinated analogs.

N-Isopropylindole Scaffold Diversification for Fluvastatin-Related Medicinal Chemistry

The N-isopropylindole core is validated through its use as the fluvastatin sodium intermediate N-isopropyl-3-(4-fluorophenyl)-1H-indole [1]. This compound offers the identical N-isopropylindole architecture with alternative 7-chloro substitution, enabling exploration of substitution-dependent SAR while maintaining the proven N-isopropylindole framework. This is particularly valuable for programs seeking to diversify away from the 3-aryl substitution pattern while retaining the core scaffold's synthetic tractability and established pharmaceutical precedent.

CysLT1 Receptor Antagonist Lead Optimization with 7-Chloroindole Scaffolds

The 7-chloroindole scaffold has demonstrated potent CysLT1 antagonism (IC50 = 0.016 μM) with high selectivity over CysLT2 (>100 μM) [1]. This compound provides a foundation for exploring the impact of N-isopropyl substitution on this established pharmacophore. The 7-chloro substitution delivers potency within approximately 2-fold of the most potent fluoro analog while potentially offering distinct intellectual property space and synthetic accessibility, making it a viable alternative scaffold for cysteinyl leukotriene receptor antagonist development.

Application
Selection Property
Validation Focus
Chloroindole isomer SAR panels (CB1)
7-Chloro retention profile
Confirm binding affinity retention vs. 4-/5-Cl isomers
Cholinesterase-targeted screening library
Dual favorable substituent pattern (N-iPr + 7-Cl)
Validate anti-AChE activity and selectivity in assay panel
N-isopropylindole scaffold diversification
Conserved N-isopropylindole core
Compare with fluvastatin intermediate for SAR exploration
CysLT1 receptor antagonist research
7-Chloroindole CysLT1 potency (IC50 context)
Evaluate impact of N-isopropyl on subtype selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1-isopropyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.